Bienvenue dans la boutique en ligne BenchChem!

BRD4884

Epigenetics Neuropharmacology Drug Discovery

BRD4884 is a kinetically selective class I HDAC inhibitor with nanomolar potency against HDAC1 (IC50=29 nM) and HDAC2 (IC50=62 nM). Distinguished by a longer target residence time on HDAC2 (T1/2=6.5 min vs. 4.2 min for HDAC1), it uniquely modulates histone acetylation patterns (H4K12, H3K9) linked to memory formation. Brain-penetrant with validated in vivo efficacy in rodent neurodegeneration models. Ideal as a benchmark tool for CNS-penetrant HDAC inhibitor development.

Molecular Formula C18H19FN2O2
Molecular Weight 314.4 g/mol
Cat. No. B606349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4884
SynonymsBRD4884;  BRD-4884;  BRD 4884; 
Molecular FormulaC18H19FN2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22)
InChIKeyZFCDNONWGMYBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD4884: A Kinetically Selective HDAC2 Inhibitor for Neuroepigenetic Research


BRD4884 (N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)oxane-4-carboxamide) is a small-molecule, ortho-aminoanilide inhibitor of class I histone deacetylases (HDACs). It exhibits nanomolar potency against HDAC1 (IC50 = 29 nM), HDAC2 (IC50 = 62 nM), and micromolar activity against HDAC3 (IC50 = 1.09 µM) [1]. Structurally informed by HDAC2 co-crystal data, BRD4884 demonstrates a differentiated kinetic binding profile characterized by a longer target residence time on HDAC2 relative to HDAC1, a feature that distinguishes it from many isoform-nonselective HDAC inhibitors [2].

Why Generic HDAC Inhibitors Cannot Substitute for BRD4884 in Neuroepigenetic Studies


Class I HDAC inhibitors are not functionally interchangeable due to profound differences in isoform selectivity, binding kinetics, and blood-brain barrier penetration. While compounds like MS-275 (entinostat) or SAHA (vorinostat) broadly inhibit HDACs 1-3, BRD4884 exhibits a distinct kinetic selectivity profile favoring HDAC2, leading to differential modulation of histone acetylation patterns (e.g., H4K12 and H3K9) in neuronal contexts [1]. Moreover, brain-penetrant efficacy is not a class property; for instance, SAHA is an efflux transporter substrate with limited brain availability, failing to rescue cognitive deficits in vivo, whereas BRD4884 demonstrates functional brain exposure and behavioral rescue in neurodegeneration models [2].

Quantitative Differentiation of BRD4884 from Class I HDAC Inhibitor Comparators


BRD4884 Exhibits Preferential Kinetic Binding and Extended Residence Time on HDAC2 Relative to HDAC1

In head-to-head kinetic binding assays, BRD4884 demonstrates preferential kinetic selectivity for HDAC2 over HDAC1. The target residence time (T1/2) of BRD4884 on HDAC2 is 6.5 minutes, which is 1.55-fold longer than its residence time on HDAC1 (4.2 minutes) [1]. This contrasts with the comparator BRD7232, which shows the opposite kinetic preference (T1/2 HDAC1: 5.7 min; T1/2 HDAC2: 3.0 min), and with the classical HDAC inhibitor SAHA, which does not display such isoform-specific kinetic discrimination [2].

Epigenetics Neuropharmacology Drug Discovery

BRD4884 Demonstrates Functional Brain Penetrance and In Vivo Behavioral Rescue Unlike SAHA

Cross-study pharmacokinetic and behavioral data reveal a critical differentiation: BRD4884 is brain-penetrant and rescues memory deficits in vivo, whereas the clinical HDAC inhibitor SAHA shows poor brain availability and fails to improve cognition. In the CK-p25 mouse model of neurodegeneration, BRD4884 (1-10 mg/kg i.p. for 10 days) significantly increased hippocampal histone acetylation and rescued memory deficits in contextual fear conditioning [1]. In contrast, SAHA was found to be a substrate of BBB efflux transporters Pgp and Bcrp1, resulting in limited brain exposure and no cognitive rescue in Tg2576 Alzheimer's disease model mice even at doses up to 150 mg/kg [2].

Neurodegeneration Behavioral Pharmacology Blood-Brain Barrier

BRD4884 Achieves Higher HDAC2/HDAC1 Potency Ratio Compared to MS-275 (Entinostat)

A cross-study comparison of isoform selectivity ratios reveals that BRD4884 provides a more favorable HDAC2 versus HDAC1 potency profile than the clinical candidate MS-275 (entinostat). BRD4884 exhibits an HDAC2/HDAC1 IC50 ratio of 2.1 (HDAC1 IC50 = 29 nM; HDAC2 IC50 = 62 nM) [1]. MS-275, a class I HDAC inhibitor evaluated in oncology trials, has a reported HDAC2/HDAC1 IC50 ratio ranging from 2.3 to 2.8 depending on the assay (e.g., HDAC1 IC50 = 0.163 μM, HDAC2 IC50 = 0.396 μM) [2].

Isoform Selectivity Chemical Biology HDAC Pharmacology

BRD4884 Exhibits >17-Fold Selectivity for HDAC2 over HDAC3, Distinct from Pan-HDAC Inhibitors Like CI-994

BRD4884 shows significant selectivity for HDAC2 over HDAC3, with a 17.6-fold difference in IC50 values (HDAC2 IC50 = 62 nM vs. HDAC3 IC50 = 1.09 μM) . This selectivity profile is sharply distinct from the clinical pan-HDAC inhibitor CI-994 (tacedinaline), which exhibits nearly equipotent inhibition of HDAC1, HDAC2, and HDAC3 (IC50 = 0.9 μM for all three isoforms) .

Isoform Selectivity Class I HDAC Chemical Probe

Optimal Use Cases for BRD4884 in Neuroepigenetic and Drug Discovery Research


Probing HDAC2-Specific Roles in Synaptic Plasticity and Memory Consolidation

BRD4884's preferential kinetic binding to HDAC2 (T1/2 = 6.5 min) over HDAC1 (T1/2 = 4.2 min) makes it a suitable tool to investigate HDAC2-selective functions in neuronal gene expression programs. In primary mouse neuronal cultures, BRD4884 treatment increases acetylation of histone H4K12 and H3K9, epigenetic marks linked to memory formation. This scenario is particularly relevant for studies aiming to deconvolute the distinct contributions of HDAC1 and HDAC2 to learning and memory processes [1].

Rescuing Cognitive Deficits in Preclinical Neurodegeneration Models

BRD4884 is validated for in vivo use in rodent models of neurodegeneration. At doses of 1-10 mg/kg administered intraperitoneally for 10 days, BRD4884 rescues memory deficits in the CK-p25 mouse model, as measured by increased freezing behavior in contextual fear conditioning. This functional rescue correlates with elevated hippocampal histone acetylation. Researchers investigating epigenetic therapeutic strategies for Alzheimer's disease or related tauopathies can employ BRD4884 as a reference compound to benchmark new HDAC2-targeting candidates [2].

Epigenetic Modulation of Neural Stem Cell Differentiation and Chromatin Accessibility

BRD4884 has been utilized in ATAC-seq studies to probe chromatin accessibility changes during human induced pluripotent stem cell (hiPSC) differentiation. Treatment of Day 5 cardiac-directed hiPSCs with 1 µM BRD4884 for 48 hours reveals dynamic alterations in the chromatin landscape during mes-endoderm and cardiac progenitor specification. This application extends beyond CNS research, demonstrating the compound's utility in developmental epigenetics and regenerative medicine [3].

Benchmarking Novel CNS-Penetrant HDAC Inhibitors

Given its well-characterized pharmacokinetic and pharmacodynamic profile—including a mouse plasma half-life of 0.9 hours and demonstrated brain penetrance—BRD4884 serves as a benchmark control in drug discovery campaigns aimed at developing next-generation CNS-penetrant HDAC inhibitors. Its kinetically selective binding and in vivo efficacy in cognition models provide a standard against which new chemical entities can be compared for target engagement, brain exposure, and behavioral outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4884

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.